N-(4-acetylphenyl)-3-((4-fluorophenyl)thio)propanamide
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Overview
Description
N-(4-acetylphenyl)-3-((4-fluorophenyl)thio)propanamide is an organic compound that features both acetyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-((4-fluorophenyl)thio)propanamide typically involves the reaction of 4-acetylphenylamine with 4-fluorothiophenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity for further applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-((4-fluorophenyl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-3-((4-fluorophenyl)thio)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-((4-fluorophenyl)thio)propanamide involves its interaction with specific molecular targets. The acetyl and fluorophenyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may also influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-N’-(4-fluorophenyl)urea
- N-(4-acetylphenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carbothioamide
Uniqueness
N-(4-acetylphenyl)-3-((4-fluorophenyl)thio)propanamide is unique due to its specific combination of acetyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-acetylphenyl)-3-((4-fluorophenyl)thio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and research findings.
- Molecular Formula : C17H16FNO2S
- Molecular Weight : 317.38 g/mol
- Purity : Typically 95% .
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The presence of the acetyl and fluorophenyl groups enhances its lipophilicity and potential for cellular uptake, while the thioether linkage may facilitate interactions with thiol-containing biomolecules.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, thiazole-bearing molecules have shown promising results in inhibiting cancer cell lines, suggesting that the incorporation of specific substituents can enhance cytotoxicity . The structure-activity relationship (SAR) analysis indicates that electron-donating groups at critical positions can improve efficacy against various cancer types.
Antimicrobial Properties
Preliminary studies suggest that compounds related to this compound may exhibit antimicrobial activity. The presence of the fluorine atom and thioether moiety may contribute to enhanced interactions with microbial membranes, leading to increased permeability and subsequent microbial cell death.
Case Studies and Research Findings
-
Anticancer Studies :
- A study demonstrated that similar compounds showed IC50 values less than that of standard drugs like doxorubicin against human cancer cell lines . This suggests that this compound could be a candidate for further anticancer drug development.
- Molecular dynamics simulations have indicated that such compounds interact with target proteins primarily through hydrophobic contacts, which is crucial for their activity against cancer cells.
- Antimicrobial Efficacy :
Data Table: Biological Activity Overview
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2S/c1-12(20)13-2-6-15(7-3-13)19-17(21)10-11-22-16-8-4-14(18)5-9-16/h2-9H,10-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHIZCUHJZKKLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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